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Introduction
3-Hydroxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a core structural

motif in numerous pharmacologically active compounds and functional materials. Its unique

combination of a nitrile group, a hydroxyl group, and a methyl group on a benzene ring imparts

specific electronic and steric properties that are crucial for its molecular interactions and

reactivity. A thorough understanding of its chemical structure is paramount for its application in

drug design, synthesis, and materials science. This guide provides a comprehensive analysis

of the spectroscopic data of 3-Hydroxy-5-methylbenzonitrile, including Mass Spectrometry

(MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We

will delve into the theoretical underpinnings of each technique, present detailed experimental

protocols, and offer expert interpretation of the spectral data to elucidate the molecule's

structure with a high degree of confidence.

Molecular Structure
The structural formula of 3-Hydroxy-5-methylbenzonitrile is presented below. The systematic

IUPAC name is 3-hydroxy-5-methylbenzonitrile, and its Chemical Abstracts Service (CAS)

registry number is 95658-81-4.[1] The molecule has a molecular formula of C₈H₇NO and a

monoisotopic mass of 133.0528 Da.[1]
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Figure 1: Molecular Structure of 3-Hydroxy-5-methylbenzonitrile.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. This information can be used to determine the molecular weight of a compound

and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Overview
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy

electrons, leading to the ejection of an electron from the molecule to form a molecular ion

(M⁺•). The molecular ion can then undergo fragmentation to produce a series of smaller,

characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of

these ions as a function of their m/z ratio.

Experimental Protocol: Electron Ionization Mass
Spectrometry

Sample Preparation: A small amount of solid 3-Hydroxy-5-methylbenzonitrile is introduced

into the mass spectrometer via a direct insertion probe.

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically

at 70 eV) in the ion source.

Acceleration: The resulting positively charged ions are accelerated by an electric field.

Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which

deflects them according to their mass-to-charge ratio.

Detection: An ion detector measures the abundance of ions at each m/z value.
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Figure 2: Experimental workflow for Mass Spectrometry.

Data Analysis and Interpretation
While experimental mass spectral data for 3-Hydroxy-5-methylbenzonitrile is not readily

available in public databases, predicted data can provide valuable insights into its expected

fragmentation pattern.[2]

m/z (Predicted) Ion Description

133 [M]⁺• Molecular Ion

132 [M-H]⁺ Loss of a hydrogen radical

104 [M-HCN]⁺• Loss of hydrogen cyanide

103 [M-CH₂O]⁺• Loss of formaldehyde

77 [C₆H₅]⁺ Phenyl cation

Table 1: Predicted Mass Spectral Data for 3-Hydroxy-5-methylbenzonitrile

The molecular ion peak is expected at m/z 133, corresponding to the molecular weight of the

compound. A peak at m/z 132 would result from the loss of a hydrogen atom. The loss of the

nitrile group as hydrogen cyanide (HCN) would lead to a fragment at m/z 104. Another potential

fragmentation pathway involves the loss of formaldehyde (CH₂O) from the hydroxymethyl

group that could be formed through rearrangement, resulting in a peak at m/z 103. The

presence of a peak at m/z 77 would be indicative of a phenyl cation.
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Figure 3: Predicted mass spectral fragmentation of 3-Hydroxy-5-methylbenzonitrile.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule by

measuring the absorption of infrared radiation.

Theoretical Overview
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational

frequencies of their chemical bonds. The absorption of IR radiation causes a transition between

vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance

versus wavenumber (cm⁻¹), and the positions and intensities of the absorption bands are

characteristic of the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of solid 3-Hydroxy-5-methylbenzonitrile is placed

directly onto the ATR crystal.

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total

internal reflection. The beam penetrates a short distance into the sample at each reflection
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point, and the sample absorbs energy at specific frequencies.

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier

transform is used to convert the signal into an infrared spectrum.

Data Analysis and Interpretation
The IR spectrum of 3-Hydroxy-5-methylbenzonitrile is expected to show characteristic

absorption bands for the O-H, C≡N, aromatic C-H, and C-O functional groups. The following

table summarizes the expected IR absorption bands based on data for analogous compounds.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3350 (broad) O-H Stretching

~3050 Aromatic C-H Stretching

~2230 C≡N Stretching

~1600, ~1470 Aromatic C=C Stretching

~1250 C-O Stretching

~850 Aromatic C-H Out-of-plane bending

Table 2: Expected Infrared Absorption Bands for 3-Hydroxy-5-methylbenzonitrile

A broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of

the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, medium-intensity

band around 2230 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group.

Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000

cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and

1470 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group will be observed in the

1250 cm⁻¹ region. Finally, the substitution pattern on the benzene ring can often be inferred

from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a 1,3,5-

trisubstituted benzene ring, a strong band is typically observed around 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides detailed information about the carbon and hydrogen

framework of a molecule.

Theoretical Overview
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a

strong magnetic field. The chemical environment of each nucleus influences the magnetic field

it experiences, resulting in different resonance frequencies (chemical shifts). The integration of

the signal provides information about the number of nuclei, and the splitting pattern

(multiplicity) reveals information about neighboring nuclei.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A few milligrams of 3-Hydroxy-5-methylbenzonitrile are dissolved in a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane

(TMS) as an internal standard.

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the sample is

subjected to a strong magnetic field and a series of radiofrequency pulses.

Signal Detection and Processing: The resulting free induction decay (FID) signal is detected,

amplified, and then Fourier transformed to generate the NMR spectrum.

NMR Spectroscopy Protocol

Sample Preparation
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(Magnetic field + RF pulses)
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Figure 4: Experimental workflow for NMR Spectroscopy.

¹H NMR Data Analysis and Interpretation
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The ¹H NMR spectrum of 3-Hydroxy-5-methylbenzonitrile is expected to show signals for the

aromatic protons, the hydroxyl proton, and the methyl protons. The expected chemical shifts

and multiplicities are detailed in the table below.

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~9.5-10.5 Singlet 1H Ar-OH

~7.1-7.3 Singlet/Multiplet 3H Ar-H

~2.3 Singlet 3H Ar-CH₃

Table 3: Predicted ¹H NMR Spectral Data for 3-Hydroxy-5-methylbenzonitrile

The hydroxyl proton (Ar-OH) is expected to appear as a broad singlet in the downfield region

(around 9.5-10.5 ppm), and its chemical shift can be concentration-dependent. The three

aromatic protons are expected to appear in the region of 7.1-7.3 ppm. Due to their similar

chemical environments and potential for small meta-couplings, they may appear as a complex

multiplet or even as closely spaced singlets. The methyl protons (Ar-CH₃) will give rise to a

sharp singlet at around 2.3 ppm, integrating to three protons.

¹³C NMR Data Analysis and Interpretation
The ¹³C NMR spectrum of 3-Hydroxy-5-methylbenzonitrile will provide information about the

carbon skeleton. The expected chemical shifts are summarized below.

Chemical Shift (δ, ppm) (Predicted) Assignment

~158 C-OH

~140 C-CH₃

~120-130 Aromatic C-H

~118 C≡N

~115 C-CN

~21 -CH₃
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Table 4: Predicted ¹³C NMR Spectral Data for 3-Hydroxy-5-methylbenzonitrile

The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield of the

aromatic carbons, around 158 ppm. The carbon bearing the methyl group (C-CH₃) will also be

downfield, around 140 ppm. The aromatic carbons bonded to hydrogen (Aromatic C-H) will

appear in the typical aromatic region of 120-130 ppm. The nitrile carbon (C≡N) will be observed

around 118 ppm, and the carbon to which the nitrile is attached (C-CN) will be around 115

ppm. The methyl carbon (-CH₃) will appear in the upfield region, around 21 ppm.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the structural elucidation of 3-Hydroxy-5-methylbenzonitrile. Mass

spectrometry confirms the molecular weight and offers insights into potential fragmentation

pathways. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl,

nitrile, and substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed

map of the proton and carbon environments within the molecule, allowing for an unambiguous

assignment of its structure. This multi-technique approach ensures a high level of confidence in

the structural characterization, which is a critical foundation for any further research or

development involving this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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